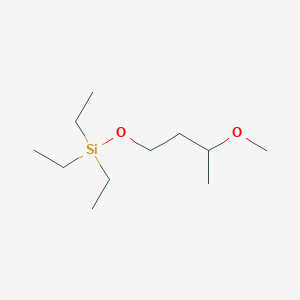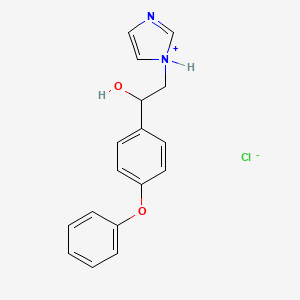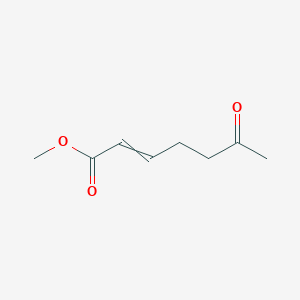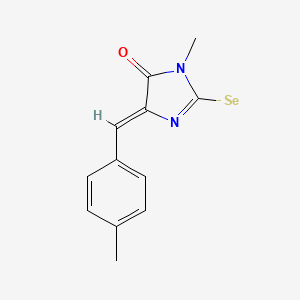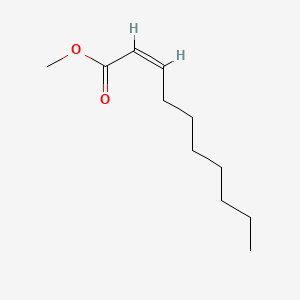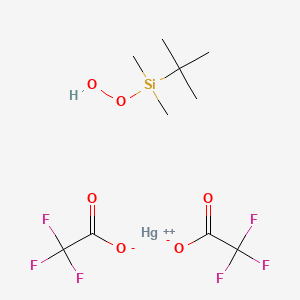
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, a formyl group, and a chloroacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-tert-butyl-6-formylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amine in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.
Major Products Formed
Oxidation: 2-tert-Butyl-6-formylbenzoic acid.
Reduction: 2-tert-Butyl-6-hydroxymethylphenyl-2-chloroacetamide.
Substitution: N-(2-tert-Butyl-6-formylphenyl)-2-aminoacetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Wirkmechanismus
The mechanism of action of N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The chloroacetamide moiety can also participate in nucleophilic substitution reactions, further modifying the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-tert-Butyl-6-hydroxyphenyl)-2-chloroacetamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-(2-tert-Butyl-6-methylphenyl)-2-chloroacetamide: Similar structure but with a methyl group instead of a formyl group.
N-(2-tert-Butyl-6-aminophenyl)-2-chloroacetamide: Similar structure but with an amino group instead of a formyl group.
Uniqueness
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the tert-butyl group, formyl group, and chloroacetamide moiety makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
77485-57-5 |
|---|---|
Molekularformel |
C13H16ClNO2 |
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
N-(2-tert-butyl-6-formylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)10-6-4-5-9(8-16)12(10)15-11(17)7-14/h4-6,8H,7H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
JSTMCYADNQGPPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1NC(=O)CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


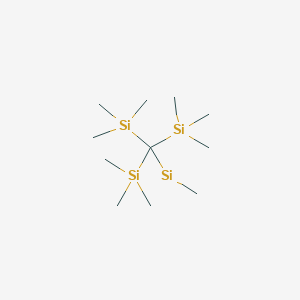
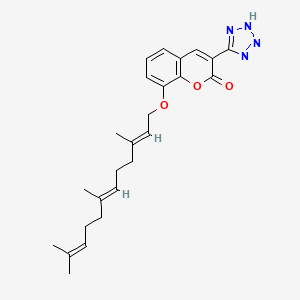

![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
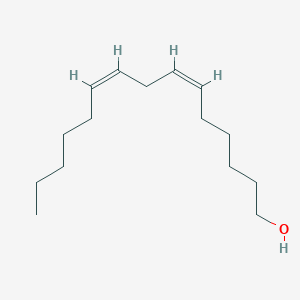
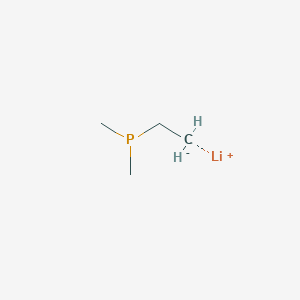
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
